Quinoline-5,6-diamine
Overview
Description
Quinoline-5,6-diamine is a chemical compound with the molecular formula C9H9N3 and a molecular weight of 159.19 . It is a solid substance and is stored under inert gas .
Molecular Structure Analysis
This compound has a linear formula of C9H9N3 . The InChI code is 1S/C9H9N3/c10-7-3-4-8-6(9(7)11)2-1-5-12-8/h1-5H,10-11H2 .Physical and Chemical Properties Analysis
This compound has a molecular weight of 159.19 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound is a solid .Scientific Research Applications
Synthesis and Antimicrobial Activity
Quinoline-5,6-diamine serves as an intermediate in the synthesis of biologically important structures, particularly in the formation of novel quinoline-based imidazoles. These compounds exhibit significant antimicrobial activity, demonstrating the potential of this compound in pharmaceutical applications (Vodela & Chakravarthula, 2016).
Catalysis in Asymmetric Hydrogenation
This compound derivatives are used in the asymmetric hydrogenation of quinolines. This process, typically catalyzed by chiral cationic ruthenium(II) complexes, is crucial in the production of natural alkaloids and pharmaceutical intermediates with high enantioselectivity (Luo, He, & Fan, 2016).
Synthesis of Quinoxaline
In the field of green chemistry, this compound is used in the environmentally friendly synthesis of quinoxaline, a significant nitrogen heterocycle with various medicinal applications. The use of fruit juice as a catalyst in this synthesis highlights the compound's versatility and the potential for sustainable chemical processes (Sheikh, Karimkha, & Kasim, 2020).
Explosive Sensing
This compound derivatives have been studied for their potential in explosive sensing, particularly for 2,4,6-trinitrophenol (TNP). This application is significant in safety and environmental monitoring (Halder et al., 2018).
Cancer Drug Discovery
Quinoline derivatives, including those derived from this compound, are extensively explored for their anticancer activities. They are used as parental compounds in synthesizing molecules with anti-malarial, anti-microbial, and anticancer activities, demonstrating the compound's significance in medicinal chemistry (Solomon & Lee, 2011).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Quinoline-5,6-diamine, a derivative of quinoline, is known to interact with various biological targets. Quinoline derivatives are known to bind to deoxyribonucleic acid (DNA) by intercalation between adjacent base pairs, inhibiting transcription and translation to ribonucleic acid (RNA) .
Mode of Action
These compounds are known to undergo intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation methodology . This interaction with its targets could lead to changes in the cellular processes .
Biochemical Pathways
Quinoline derivatives are known to inhibit succinate oxidation and interfere with electron transport . This could potentially affect various downstream effects and cellular processes.
Result of Action
Quinoline derivatives are known to exhibit a broad range of biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor . These effects could potentially be attributed to this compound as well.
Action Environment
It is known that the chemical reactivity and biological activity of quinoline derivatives can be influenced by various factors, including ph, temperature, and the presence of other chemical entities .
Properties
IUPAC Name |
quinoline-5,6-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-7-3-4-8-6(9(7)11)2-1-5-12-8/h1-5H,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQVVFKIVIFJKLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N)N)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70330129 | |
Record name | quinoline-5,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70330129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42143-23-7 | |
Record name | quinoline-5,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70330129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes to access Quinoline-5,6-diamine?
A1: A frequent starting material for this compound synthesis is commercially available 6-nitro-quinoline-5-amine. [] The synthesis involves reducing the nitro group to an amine, typically employing tin(II) chloride (SnCl2). This reaction yields this compound in good yields. [] You can find a detailed procedure in the paper "SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF SOME NOVEL QUINOLINE BASED IMIDAZOLES." []
Q2: How is this compound utilized in synthesizing imidazo[4,5-f]quinolines?
A2: this compound reacts with various ketones to form imidazo[4,5-f]quinolines. [] This reaction generally involves a two-step process:
Q3: What modifications are possible on the imidazo[4,5-f]quinoline scaffold derived from this compound?
A3: Researchers have explored various modifications on the imidazo[4,5-f]quinoline scaffold, often aiming to modulate biological activity. For instance:
- Introducing substituents on the phenyl ring at the 2-position: This modification has been explored with various groups, including thienyl [] and furyl [] moieties.
- Incorporating bulky groups: Studies have investigated the effects of incorporating adamantyl substituents into the quinoline core structure. []
Q4: What are the potential applications of compounds derived from this compound?
A4: Imidazo[4,5-f]quinoline derivatives, many synthesized using this compound as a precursor, show promise in various biological applications. One area of focus is their antimicrobial activity. [] These compounds have demonstrated activity against various microorganisms, suggesting potential use as novel antimicrobial agents.
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